Vildagliptin was developed as an antidiabetic medication, and impurities like Vildagliptin Impurity 13 can arise during its synthesis or storage. These impurities are critical for quality control in pharmaceutical formulations, as they can influence the drug's safety profile and therapeutic effectiveness .
The synthesis of Vildagliptin Impurity 13 typically involves several steps that include the reaction of specific starting materials under controlled conditions. For instance, one method involves dissolving (S)-N-chloroacetyl-2-cyanopyrrolidine with 3-amino-1-adamantanol in a solvent, followed by a reaction catalyzed by potassium iodide under alkaline conditions. This yields an intermediate product, which is further processed to obtain the impurity through Lewis acid catalysis .
The synthesis process often requires careful monitoring of reaction conditions such as temperature and pH to optimize yield and purity. For example, reactions may be conducted at temperatures around 40°C for several hours, followed by acidification and purification steps involving column chromatography to isolate the desired impurity .
The molecular formula for Vildagliptin Impurity 13 is C17H25N3O2, with a molecular weight of approximately 303.40 g/mol. The structure contains a pyrrolidine ring and various functional groups that contribute to its biological activity and stability .
The molecular structure can be represented using various chemical notation systems such as SMILES or InChI. For instance, the InChI representation provides a standardized way to describe the compound's connectivity and stereochemistry, which is crucial for understanding its reactivity and interactions .
Vildagliptin Impurity 13 can participate in various chemical reactions typical of amines and carbonyl compounds. These reactions may include nucleophilic attacks on electrophiles or rearrangements under specific conditions.
The formation of this impurity often involves side reactions during the synthesis of Vildagliptin itself, where starting materials or intermediates react undesirably due to environmental factors such as moisture or temperature fluctuations. Understanding these reactions helps in optimizing synthetic routes to minimize impurity formation .
Vildagliptin Impurity 13 is typically characterized by its crystalline form, which can be influenced by factors such as temperature and solvent choice during synthesis. The physical state (solid at room temperature) plays a role in its stability and handling during formulation.
The compound exhibits properties typical of amines and nitriles, including solubility in organic solvents and reactivity towards electrophiles. Analytical methods such as high-performance liquid chromatography are commonly employed to assess purity and identify impurities in pharmaceutical preparations .
Vildagliptin Impurity 13 is primarily used in research settings to study its effects on glucose metabolism and its interactions with other compounds within pharmaceutical formulations. Its characterization is essential for ensuring compliance with regulatory standards regarding drug safety and efficacy.
CAS No.: 3463-92-1
CAS No.: 85137-47-9
CAS No.:
CAS No.:
CAS No.: 141042-20-8
CAS No.: 916610-55-4